
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. CI-994 belongs to the family of histone deacetylase (HDAC) inhibitors, which have shown promise in the treatment of various cancers. In
Wirkmechanismus
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression. Specifically, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to increase the expression of genes involved in cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to induce cell cycle arrest, apoptosis, and differentiation. N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have anti-inflammatory effects and to inhibit the growth of malaria parasites.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is that it has been extensively studied and has shown promise in the treatment of various diseases. However, one limitation of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is that it is not very soluble in water, which can make it difficult to work with in lab experiments. In addition, the mechanism of action of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide. One area of research is the development of more soluble forms of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide that can be more easily used in lab experiments. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide. Finally, there is ongoing research into the use of HDAC inhibitors like N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide in combination with other therapies such as radiation therapy and chemotherapy.
Synthesemethoden
The synthesis of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide involves a multi-step process that starts with the reaction of 2,4,5-trichlorophenol with chloroacetyl chloride to form 2-chloro-4-(chloroacetyl)phenol. This intermediate is then reacted with iodobenzene in the presence of a palladium catalyst to form the key intermediate, N-(2-chloro-4-iodophenyl)-2-chloroacetamide. Finally, this intermediate is reacted with sodium hydroxide and 2,4,5-trichlorophenoxyacetic acid to form the desired product, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors like N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition to its potential use in cancer treatment, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has also been studied for its potential use in the treatment of other diseases such as malaria and sickle cell anemia.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4INO2/c15-8-4-11(18)13(5-9(8)16)22-6-14(21)20-12-2-1-7(19)3-10(12)17/h1-5H,6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHRHCUTEBTHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5110802.png)
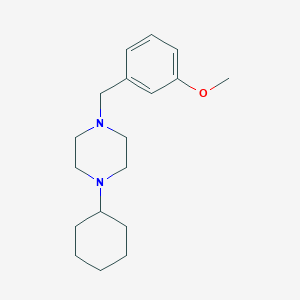
![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)
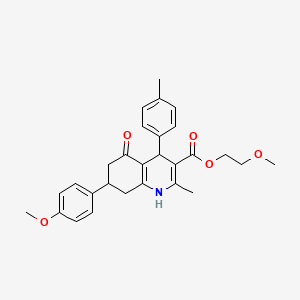
![1-[2-(4-biphenylyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B5110839.png)
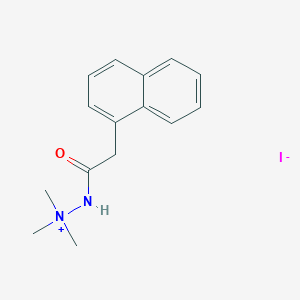
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride](/img/structure/B5110856.png)
![ethyl 4-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5110864.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)
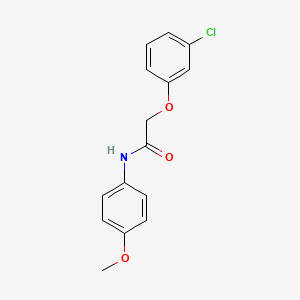
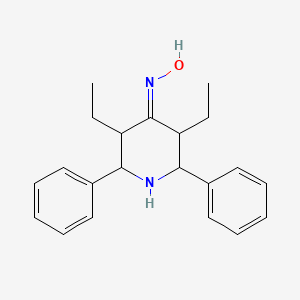
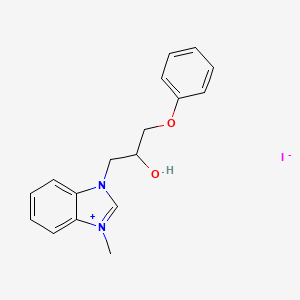
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)
![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5110907.png)